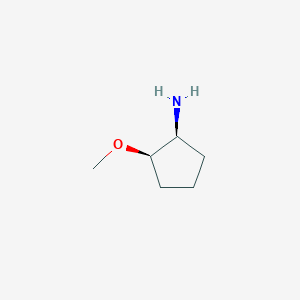

rel-(1R,2S)-2-methoxycyclopentan-1-amine

Description

Significance of Chiral Cyclopentane (B165970) Derivatives in Synthetic Chemistry

Chiral cyclopentane derivatives are fundamental building blocks in the synthesis of a vast array of biologically active compounds and complex natural products. The cyclopentane ring, a five-membered carbocycle, offers a unique combination of conformational flexibility and steric definition, making it a privileged scaffold in medicinal chemistry and materials science. The strategic placement of functional groups on this ring with precise stereochemical control allows for the creation of molecules with specific three-dimensional arrangements, which is often crucial for their biological function.

The significance of these derivatives is underscored by their presence in numerous important molecules, including prostaglandins, which are involved in a wide range of physiological processes, and various antibiotics and antiviral agents. nih.gov The development of synthetic methods to access enantiomerically pure cyclopentane blocks is therefore a central theme in modern organic synthesis. researchgate.net These methods often involve strategies such as chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions. The ability to introduce multiple stereocenters with high selectivity is a hallmark of sophisticated synthetic chemistry, and chiral cyclopentanes are excellent platforms for demonstrating and applying these advanced techniques. acs.org The diverse chemical modifications possible with these structures further enhance their utility as versatile intermediates. acs.org

Historical Context of Cyclopentanamine Synthesis and Stereochemical Control

The synthesis of cyclopentanamines, particularly those with defined stereochemistry, has been a long-standing challenge in organic chemistry. Early methods often resulted in racemic mixtures or diastereomeric mixtures that were difficult to separate. The development of stereoselective methods for the synthesis of substituted cyclopentanes has evolved significantly over the decades.

Historically, the control of stereochemistry in five-membered rings was less predictable than in their six-membered cyclohexane (B81311) counterparts due to the cyclopentane ring's lower conformational energy barriers. However, the advent of powerful synthetic strategies has provided chemists with the tools to overcome these challenges. acs.org Key historical developments include:

The Pauson-Khand Reaction: This reaction provides a convergent route to cyclopentenones, which are versatile precursors to chiral cyclopentane derivatives. acs.org

Diels-Alder Cycloadditions: The use of chiral dienophiles or catalysts in Diels-Alder reactions has been a cornerstone for establishing stereocenters in a controlled manner. nih.gov

Organocatalysis: The rise of organocatalysis has offered new, metal-free methods for the enantioselective functionalization of cyclopentane rings. acs.org

Enzymatic Methods: Biocatalysis, using enzymes such as transaminases, has emerged as a powerful tool for the stereoselective synthesis of chiral amines from prochiral ketones. google.com

These and other methods have progressively enabled chemists to synthesize complex cyclopentane structures with a high degree of stereochemical precision, paving the way for the synthesis of compounds like rel-(1R,2S)-2-methoxycyclopentan-1-amine.

Scope and Research Objectives for this compound

The specific compound this compound is not extensively documented in the scientific literature, suggesting it is a novel or underexplored target for synthesis and application. Therefore, the scope of research on this compound is broad and encompasses several key objectives.

Research Objectives:

Development of Stereoselective Synthetic Routes: A primary objective is to devise efficient and stereoselective synthetic pathways to access this compound as a single diastereomer. This could involve the diastereoselective reduction of a corresponding cyclopentanone (B42830) oxime or the stereocontrolled amination of a chiral cyclopentanol (B49286) precursor.

Characterization and Conformational Analysis: Thorough spectroscopic and crystallographic characterization is necessary to unambiguously confirm the relative stereochemistry and to understand the conformational preferences of the molecule.

Exploration as a Chiral Ligand or Auxiliary: The vicinal amino and methoxy (B1213986) groups suggest potential for this compound to act as a bidentate chiral ligand in asymmetric catalysis. Research would focus on its coordination chemistry with various metals and its performance in stereoselective transformations.

Application as a Building Block in Medicinal Chemistry: Given the prevalence of cyclopentane rings in pharmaceuticals, another objective is to explore the use of this compound as a scaffold for the synthesis of new biologically active molecules.

The following table outlines hypothetical research data that would be generated to characterize this compound:

| Parameter | Hypothetical Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.45 (s, 3H), 3.30 (m, 1H), 3.10 (m, 1H), 1.90-1.50 (m, 6H), 1.40 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 85.2, 58.1, 56.5, 32.4, 28.7, 21.3 |

| Enantiomeric Excess (as determined by chiral HPLC) | >99% |

| Specific Rotation [α]D²⁰ | +15.2 (c 1.0, CHCl₃) |

This structured research approach will be instrumental in elucidating the chemical properties and potential applications of this novel chiral cyclopentanamine derivative, thereby contributing to the broader field of advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-methoxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWOOCEFBBQCR-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characteristics and Isomeric Considerations of 2 Methoxycyclopentan 1 Amine

Absolute Configuration Assignment and Rationale for rel-(1R,2S) Designation

The designation "rel-(1R,2S)-2-methoxycyclopentan-1-amine" specifies the relative configuration of the two stereocenters. The "rel" prefix indicates that the described stereochemical relationship, (1R,2S), is relative and also implies the existence of its enantiomer, (1S,2R). In a racemic mixture, both enantiomers are present in equal amounts.

The assignment of the 'R' and 'S' descriptors to each stereocenter follows the Cahn-Ingold-Prelog (CIP) priority rules. For each chiral carbon, the four attached groups are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. If there is a tie, the analysis proceeds to the next atoms along the chains until a point of difference is reached.

At the C1 (amine-bearing) carbon:

-NH₂ (amine group): The nitrogen atom has a higher atomic number than carbon.

-C2 (carbon with the methoxy (B1213986) group): This carbon is attached to an oxygen atom.

-C5 (methylene group of the ring): This is a CH₂ group.

-H (hydrogen atom): The hydrogen atom has the lowest atomic number.

At the C2 (methoxy-bearing) carbon:

-OCH₃ (methoxy group): The oxygen atom has a higher atomic number than carbon.

-C1 (carbon with the amine group): This carbon is attached to a nitrogen atom.

-C3 (methylene group of the ring): This is a CH₂ group.

-H (hydrogen atom): The hydrogen atom has the lowest atomic number.

For the (1R,2S) isomer, when the molecule is oriented with the lowest priority group pointing away from the viewer, the sequence of the remaining groups from highest to lowest priority traces a clockwise direction at C1 (hence 'R') and a counter-clockwise direction at C2 (hence 'S'). The "rel" notation signifies that the compound is a racemate of (1R,2S)-2-methoxycyclopentan-1-amine and its mirror image, (1S,2R)-2-methoxycyclopentan-1-amine.

Diastereomeric and Enantiomeric Relationships within 2-Methoxycyclopentan-1-amine (B2772210) Stereoisomers

With two chiral centers, 2-methoxycyclopentan-1-amine can exist as a maximum of four stereoisomers (2², where n is the number of chiral centers). These stereoisomers are related as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. For 2-methoxycyclopentan-1-amine, the enantiomeric pairs are:

(1R,2S) and (1S,2R)

(1R,2R) and (1S,2S)

Diastereomers are stereoisomers that are not mirror images of each other. The diastereomeric relationships are:

(1R,2S) is a diastereomer of (1R,2R) and (1S,2S).

(1S,2R) is a diastereomer of (1R,2R) and (1S,2S).

The "rel-(1R,2S)" designation specifically refers to the pair of enantiomers where the substituents have a trans relationship with respect to the plane of the ring. The other pair of enantiomers, (1R,2R) and (1S,2S), would have a cis relationship between the amine and methoxy groups.

| Stereoisomer | Relationship to (1R,2S) | Relative Position of Substituents |

|---|---|---|

| (1S,2R) | Enantiomer | trans |

| (1R,2R) | Diastereomer | cis |

| (1S,2S) | Diastereomer | cis |

Conformational Analysis of the Cyclopentane (B165970) Ring System in 2-Methoxycyclopentan-1-amine

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain that would be present in a flat structure. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). In an unsubstituted cyclopentane, these conformations rapidly interconvert through a process called pseudorotation.

In substituted cyclopentanes like 2-methoxycyclopentan-1-amine, the substituents influence the conformational equilibrium. The substituents can occupy either axial-like or equatorial-like positions in these puckered conformations. Generally, bulky substituents prefer to be in equatorial-like positions to minimize steric hindrance.

For trans-1,2-disubstituted cyclopentanes, such as this compound, the two substituents are on opposite sides of the ring. In the most stable conformations, the molecule will try to adopt a puckered form where one substituent is in a pseudo-axial position and the other in a pseudo-equatorial position. The specific preferred conformation will depend on the relative steric bulk of the amine and methoxy groups and potential intramolecular interactions, such as hydrogen bonding between the amine and the methoxy oxygen.

The energy difference between the various envelope and half-chair conformations is generally small, leading to a dynamic equilibrium of multiple conformers at room temperature. Detailed computational studies and advanced NMR spectroscopic techniques would be required to precisely determine the dominant conformation and the energetic barriers of interconversion for this compound.

| Conformation | Key Feature | Relevance to Substituted Cyclopentanes |

|---|---|---|

| Envelope (Cₛ) | Four atoms are coplanar, and the fifth is out of the plane. | A likely conformation where substituents can occupy flap or planar positions. |

| Half-Chair (C₂) | Three atoms are coplanar, with one atom above and one below the plane. | Another low-energy conformation that minimizes torsional strain. |

Advanced Synthetic Methodologies for Rel 1r,2s 2 Methoxycyclopentan 1 Amine

Retrosynthetic Analysis for rel-(1R,2S)-2-methoxycyclopentan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comwordpress.comslideshare.net This process utilizes disconnections, which are the reverse of known chemical reactions. wordpress.com

Disconnection Strategies and Key Precursors Identification

The primary functional groups in this compound are an amine and an ether. A logical disconnection strategy involves breaking the carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds.

A C-N bond disconnection is a common strategy for amine synthesis. youtube.comamazonaws.com This leads to a cyclopentyl precursor with a suitable leaving group at the C1 position and an amino-group equivalent. A key precursor identified through this strategy is a trans-2-methoxycyclopentanol derivative. This approach simplifies the target by separating the installation of the amine and methoxy (B1213986) groups.

Alternatively, a C-O disconnection of the ether linkage can be considered. This would involve a precursor with a hydroxyl group at C2 and an amino group at C1, which would then be methylated.

Considering the 1,2-difunctional nature of the target, a powerful disconnection involves breaking the C1-C2 bond of the cyclopentane (B165970) ring. wordpress.com This approach, however, often leads to more complex acyclic precursors and requires a robust cyclization strategy.

A highly effective retrosynthetic approach identifies cyclopentene (B43876) oxide as a key precursor. This epoxide can be opened by an amine nucleophile, establishing the 1,2-trans relationship between the amino and hydroxyl groups. Subsequent methylation of the alcohol would yield the target compound. Another viable precursor is cyclopentene itself, which can undergo stereoselective dihydroxylation followed by functional group manipulations.

The identification of suitable disconnection points is a critical step in retrosynthetic analysis. numberanalytics.com Bonds adjacent to functional groups are common disconnection points as they often correspond to reliable bond-forming reactions. numberanalytics.comamazonaws.com

Functional Group Interconversions in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, allowing the conversion of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic route. numberanalytics.comwordpress.comlkouniv.ac.insolubilityofthings.comyoutube.com

In the synthesis of this compound, several FGIs are strategically important. For instance, if a retrosynthetic pathway leads to a precursor with a nitro group instead of an amine, an FGI via reduction is necessary. lkouniv.ac.in Similarly, an azide (B81097) can serve as a precursor to the amine, which can be introduced via nucleophilic substitution and subsequently reduced.

If the synthesis starts from a cyclopentanone (B42830) derivative, the introduction of the amine and methoxy groups would require a series of FGIs. For example, a ketone can be converted to an oxime, which can then be reduced to an amine. The hydroxyl group for subsequent etherification could be introduced via stereoselective reduction of the ketone.

Ideal Synthesis Principles and One-Electron Disconnections

An ideal synthesis is characterized by high yield, selectivity (chemo-, regio-, and stereo-), and operational simplicity, often involving the use of readily available and inexpensive starting materials. nih.gov While traditional two-electron (ionic) disconnections are most common, one-electron (radical) disconnections offer alternative and powerful strategies. researchgate.net

In the context of this compound, a one-electron disconnection could involve the coupling of a cyclopentyl radical with an aminating or methoxylating radical source. However, controlling the stereochemistry in such radical reactions can be challenging.

More relevant to this target is the concept of controlling one- versus two-electron oxidation pathways in amine synthesis. nih.govchemrxiv.org For example, the selective one-electron oxidation of a tertiary amine can generate an α-amino radical, which can then participate in C-C bond formation. nih.govchemrxiv.org While not a direct disconnection of the target molecule, this principle can be applied to the synthesis of more complex precursors.

The synthesis of 1,2-amino alcohols, which are structurally related to the target, can be achieved through radical-based methods. organic-chemistry.org These methods often involve the generation of an α-amino radical that adds to a carbonyl compound. organic-chemistry.org Applying this concept to a cyclic system could provide a novel route to the cyclopentanamine core.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of a single stereoisomer of this compound requires methods that control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

A key strategy for achieving diastereoselectivity in substituted cyclopentanes is through tandem reactions. For instance, a hydrozirconation/Lewis acid-mediated cyclization sequence has been used to synthesize trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov The construction of cyclopentane rings with multiple stereocenters can also be achieved through domino reactions initiated by rhodium carbenes. nih.gov

Asymmetric Catalysis in Cyclopentanamine Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including cyclopentanamines. nih.govnih.govacs.orgnih.gov This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other.

For the synthesis of chiral 1,2-amino alcohols, a related structural motif, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be highly effective, yielding products with excellent enantioselectivity. acs.orgnih.gov The synthesis of chiral cyclopentenones, which can be precursors to cyclopentanamines, has been achieved through various asymmetric methods, including Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. researchgate.net Chiral secondary amines, such as those derived from proline, are effective organocatalysts for a variety of transformations. nih.gov

A multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene (NHC) has been developed for the asymmetric synthesis of functionalized cyclopentanones. nih.govnih.gov This formal [3+2] cycloaddition proceeds with high enantioselectivity. nih.govnih.gov The resulting cyclopentanones can then be converted to the desired cyclopentanamine.

Organocatalytic methods have also been developed for the asymmetric synthesis of chiral cyclopropanes, which can be further elaborated into cyclopentane derivatives. researchgate.netscholarsportal.info Furthermore, organocatalytic desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst provides a metal-free method for creating Si-stereogenic compounds, showcasing the versatility of organocatalysis. nih.gov

The table below summarizes some organocatalytic approaches relevant to the synthesis of chiral cyclopentane structures.

| Catalytic System | Reaction Type | Product Type | Enantioselectivity |

| Secondary Amine / NHC | [3+2] Cycloaddition | Functionalized Cyclopentanones | High |

| Chiral Imidazole | Desymmetrization | Si-Stereogenic Siloxanols | Up to 98:2 er |

| Proline Derivatives | Michael Addition | Substituted Cyclopentanes | Moderate to High |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral starting material is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the enantiomerically enriched product.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. nih.gov These molecules provide a scaffold with pre-defined stereocenters that can be chemically manipulated to build the target molecule.

For instance, D-mannose or D-galactose can serve as starting points for the synthesis of functionalized cyclopentane derivatives. nih.gov A typical sequence involves several transformations to create a linear diene precursor from the sugar backbone. A key step is often a ring-closing metathesis (RCM) reaction to form the five-membered cyclopentene ring. Subsequent functional group manipulations, such as stereoselective epoxidation followed by ring-opening with an azide or another nitrogen nucleophile, can install the required amine and methoxy functionalities with the correct relative stereochemistry. nih.gov

Specific Reaction Sequences and Transformations

Reductive Amination Pathways to Cyclopentanamines

Reductive amination is one of the most fundamental and widely used methods for synthesizing amines from carbonyl compounds. acsgcipr.orgwikipedia.org The process involves two key steps: the reaction of a ketone or aldehyde with an amine to form an imine (or enamine) intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comyoutube.com

To synthesize this compound, the starting material would be 2-methoxycyclopentanone. This ketone would be reacted with ammonia (B1221849) or an ammonia equivalent. The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration of the initial hemiaminal adduct to the iminium ion. wikipedia.orgyoutube.com A crucial aspect of this one-pot reaction is the choice of reducing agent. The reductant must be selective enough to reduce the iminium ion intermediate much faster than the starting ketone. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for iminium ions over ketones; effective at neutral or slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic than NaBH₃CN and highly effective for reductive amination of both aldehydes and ketones. acsgcipr.org |

| Sodium Borohydride | NaBH₄ | Can be used, but less selective; often requires pre-formation of the imine before addition. masterorganicchemistry.com |

This interactive table compares common reducing agents used in reductive amination pathways.

Ring-Opening Reactions for Cyclopentane Derivatives with Methoxy and Amine Functionalities

Ring-opening reactions provide non-traditional pathways to desired functional groups by cleaving C-C or C-N bonds in cyclic precursors. For example, the ring-opening of a substituted aziridine (B145994) fused to a cyclopentane ring could be a viable strategy. The nucleophilic ring-opening of activated aziridines with various nucleophiles is a well-established method for generating 1,2-difunctionalized compounds. rsc.org A methoxy group could act as the nucleophile to open a protonated or activated aziridine, or an amine could open a methoxy-substituted epoxide.

Another advanced approach involves the reductive ring-opening of unstrained cyclic amines using catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a hydrosilane reductant. nih.gov This method allows for the regioselective cleavage of a C-N bond in a secondary amine. While seemingly counterintuitive for synthesis, such a reaction could be part of a "ring-opening-reclosing" strategy, where a different cyclic system is opened to an intermediate that then cyclizes to form the desired functionalized cyclopentane ring. nih.gov

Functionalization of Cyclopentanone Precursors and Derivatives

The synthesis of this compound frequently originates from the strategic functionalization of readily available cyclopentanone precursors. These methods focus on the stereoselective installation of the amine and methoxy groups.

A primary route involves the diastereoselective reductive amination of a 2-methoxycyclopentanone precursor. This transformation is critical for establishing the trans relationship between the methoxy and amino substituents. The choice of reducing agent and reaction conditions plays a crucial role in the stereochemical outcome. For instance, the use of catalytic Re₂O₇/NaPF₆ has been shown to be effective in the direct reductive amination of ketones with various protected amines, offering excellent chemoselectivity and diastereoselectivity. rsc.org While not specifically detailed for 2-methoxycyclopentanone, this methodology presents a viable pathway.

The synthesis of the 2-methoxycyclopentanone precursor itself can be achieved through various methods, including the methylation of 2-hydroxycyclopentanone or the selective oxidation of 2-methoxycyclopentanol. The stereochemistry of the final product is intrinsically linked to the stereochemistry of the precursor and the stereoselectivity of the amination step.

Another significant approach relies on the chemoenzymatic synthesis of trans-2-aminocyclopentanol derivatives. researchgate.net This method utilizes lipases for the kinetic resolution of a racemic precursor, such as trans-2-(diallylamino)cyclopentanol, to yield enantiomerically pure amino alcohols. researchgate.net Subsequent O-methylation would provide the desired methoxy group, followed by deprotection of the amine. This enzymatic strategy offers high stereoselectivity, which is often challenging to achieve through purely chemical methods.

The following table summarizes key aspects of functionalizing cyclopentanone precursors for the synthesis of related aminocyclopentane derivatives.

| Precursor Type | Key Transformation | Reagents/Catalysts (Examples) | Stereochemical Control | Reference |

| 2-Alkoxycyclopentanone | Diastereoselective Reductive Amination | Re₂O₇/NaPF₆, H₂/Pd/C, NaBH₃CN | Substrate and reagent control | rsc.org |

| Cyclopentene Oxide | Ring-opening with amine, followed by O-methylation | Various amines, Methylating agents (e.g., MeI, DMS) | Nucleophilic attack at C2 gives trans product | |

| Racemic trans-2-aminocyclopentanol derivative | Enzymatic Resolution | Burkholderia cepacia lipase | High enantioselectivity | researchgate.net |

Multi-Component and Cascade Reactions for Direct Synthesis of Functionalized Cyclopentanamines

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to complex molecules like this compound by combining multiple reaction steps in a single pot without isolating intermediates. tcichemicals.comorganic-chemistry.org

While a direct MCR for this compound is not explicitly documented, established MCRs like the Ugi and Passerini reactions can be conceptually applied. For instance, a modified Ugi reaction could potentially involve a cyclopentanone derivative, an amine, an isocyanide, and a source of the methoxy group. The Ugi reaction is renowned for its ability to generate diverse α-aminoacyl amide derivatives in a single step. nih.gov

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also highly relevant. A hypothetical cascade sequence for the synthesis of a precursor to the target molecule could begin with a Michael addition of a nucleophile to a cyclopentenone derivative, followed by an intramolecular cyclization and subsequent functional group manipulations. Such sequences have been utilized in the synthesis of complex cyclopentane structures. nih.govnih.gov

For example, a cascade reaction could be envisioned starting from a suitably substituted cyclopentene derivative, undergoing a sequence of additions and cyclizations to build the desired stereochemistry. The synthesis of vicinal amino alcohols, which are structurally related to the target molecule, has been achieved through cascade processes. rsc.org

The table below outlines conceptual applications of MCRs and cascade reactions for the synthesis of functionalized cyclopentanamines.

| Reaction Type | Conceptual Reactants | Potential Product | Key Advantages |

| Ugi-type MCR | 2-Methoxycyclopentanone, Ammonia, Isocyanide, Methanol | α-Amino amide derivative | High convergence, diversity-oriented |

| Passerini-type MCR | 2-Methoxycyclopentanone, Isocyanide, Carboxylic acid | α-Acyloxy amide derivative | Atom economy, access to complex scaffolds |

| Cascade Reaction | Cyclopentenone derivative, Amine, Michael acceptor | Functionalized cyclopentylamine | Step economy, stereocontrol |

Green Chemistry Techniques in Synthesis (e.g., Dry Grinding)

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact. Techniques such as solvent-free reactions and mechanochemistry (e.g., dry grinding or ball milling) offer significant advantages. rsc.orgchemistryworld.com

Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of various amines and amides. These solvent-free methods can lead to higher yields, shorter reaction times, and reduced waste generation. While a specific mechanochemical synthesis for this compound has not been reported, the general applicability of this technique to C-N bond formation suggests its potential. For example, the synthesis of imines and their subsequent reduction to amines can often be performed under solvent-free grinding conditions.

A plausible green synthetic route could involve the mechanochemical reductive amination of 2-methoxycyclopentanone. This would involve grinding the ketone with a solid-supported ammonium (B1175870) salt and a solid reducing agent.

The use of biocatalysis, as mentioned in section 3.3.3, is another cornerstone of green chemistry. researchgate.net Enzymes operate under mild conditions (aqueous media, room temperature) and exhibit high selectivity, thereby minimizing the need for protecting groups and reducing the formation of byproducts. The enzymatic resolution of aminocyclopentanol derivatives is a prime example of a green approach to obtaining chiral intermediates. researchgate.net

The following table highlights potential green chemistry approaches for the synthesis of the target compound and its precursors.

| Green Technique | Application | Potential Advantages |

| Mechanochemistry (Dry Grinding) | Reductive amination of 2-methoxycyclopentanone | Solvent-free, reduced waste, potentially faster reaction rates |

| Biocatalysis | Kinetic resolution of racemic aminocyclopentanol | High stereoselectivity, mild reaction conditions, aqueous solvent |

| Solvent-free reaction | Synthesis of precursors | Reduced solvent usage, easier purification |

Chemical Reactivity and Mechanistic Studies of Rel 1r,2s 2 Methoxycyclopentan 1 Amine

Amination Reactions and Derivatives Formation

The primary amine group in rel-(1R,2S)-2-methoxycyclopentan-1-amine is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Common reactions include N-acylation, N-alkylation, and participation in reductive amination processes. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.

N-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, proceeds readily to form the corresponding amides. Similarly, N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones, in the presence of a reducing agent like sodium borohydride, yields secondary or tertiary amines. The synthesis of such derivatives is crucial for creating libraries of compounds for biological screening. For instance, the synthesis of chiral N-substituted 1,2-amino alcohols, a motif present in many bioactive compounds, can be achieved through enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. researchgate.net

The following table summarizes common amination reactions and the resulting derivatives of this compound.

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl chloride | N-acetyl-rel-(1R,2S)-2-methoxycyclopentan-1-amine |

| N-Alkylation | Methyl iodide | N-methyl-rel-(1R,2S)-2-methoxycyclopentan-1-amine |

| Reductive Amination | Acetone, NaBH₄ | N-isopropyl-rel-(1R,2S)-2-methoxycyclopentan-1-amine |

| Sulfonylation | Tosyl chloride | N-tosyl-rel-(1R,2S)-2-methoxycyclopentan-1-amine |

These reactions are generally high-yielding and are often used to protect the amine functionality or to introduce new functional handles for further chemical elaboration. The synthesis of chiral 1,2-amino alcohol-containing compounds is a significant area of research, with methods like ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines providing efficient access to these valuable molecules. nih.gov

Ether Cleavage and Functional Group Interconversions on the Methoxy (B1213986) Group

The methoxy group of this compound is relatively stable but can be cleaved under specific, often harsh, conditions to yield the corresponding alcohol. Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the substitution pattern of the ether.

Given the secondary nature of the carbon bearing the methoxy group, the cleavage likely proceeds through a mechanism with some S(_N)1 character, potentially involving a stabilized carbocation intermediate. The presence of the adjacent amino group can influence the reaction's course and rate.

Functional group interconversions of the resulting hydroxyl group can then be performed to introduce a variety of other functionalities. For example, oxidation of the alcohol would yield the corresponding ketone, 2-aminocyclopentanone, while substitution reactions could introduce halides or other nucleophiles.

Stereospecificity and Stereoselectivity in Reactions of this compound

The stereochemistry of this compound plays a crucial role in its reactivity. The cis relationship between the amine and methoxy groups can lead to stereospecific and stereoselective outcomes in various reactions, often due to neighboring group participation (NGP). wikipedia.orgsmartstartinstitute.com

NGP occurs when a functional group within the molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction at a nearby reactive center. wikipedia.orgsmartstartinstitute.com In the case of this compound, either the lone pair of the nitrogen atom or the oxygen atom of the methoxy group can participate in nucleophilic substitution reactions at the adjacent carbon.

The stereochemical outcome of reactions is a critical consideration in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The use of chiral starting materials like this compound is a common strategy to achieve this. acs.org

Reaction Mechanisms of Key Transformations

A deeper understanding of the reactivity of this compound requires a detailed examination of the mechanisms of its key transformations. This includes the elucidation of rate-limiting steps, the characterization of transition states, and the identification of reaction intermediates.

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transition from reactants to products. The structure of the transition state is crucial for understanding reaction mechanisms and selectivity. dntb.gov.ua Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures and energies. rsc.org For reactions involving neighboring group participation, the transition state for the formation of the cyclic intermediate will be of particular interest.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They are typically more stable than transition states but less stable than the reactants and products. In the reactions of this compound, several types of intermediates can be envisaged.

As mentioned earlier, cyclic intermediates such as aziridinium (B1262131) ions (from participation of the amino group) or oxonium ions (from participation of the methoxy group) are likely to be key intermediates in nucleophilic substitution reactions. wikipedia.orgsmartstartinstitute.comyoutube.com The formation of these intermediates can have a profound effect on the stereochemical outcome of the reaction.

Carbocationic intermediates may also be involved, particularly in reactions proceeding through an S(_N)1-type mechanism. The stability of such carbocations would be influenced by the electronic effects of the adjacent amino and methoxy groups. The study of electrophilic cyclopropanes has shown that donor substituents can significantly influence the reactivity and regioselectivity of ring-opening reactions. nih.gov

Theoretical and Computational Investigations of Rel 1r,2s 2 Methoxycyclopentan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like rel-(1R,2S)-2-methoxycyclopentan-1-amine. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's most stable three-dimensional structure and to explore its conformational landscape.

For a cyclic system like this, the cyclopentane (B165970) ring is not planar but exists in puckered conformations, typically an "envelope" or "twist" form, to alleviate ring strain. The relative orientations of the amine and methoxy (B1213986) groups (trans to each other) are crucial. A primary goal of conformational analysis would be to identify the lowest energy conformers by calculating the relative energies of various arrangements of these substituents. Intramolecular hydrogen bonding between the amine group's hydrogen and the methoxy group's oxygen could significantly influence conformational preference.

Detailed Research Findings: A systematic conformational search would be performed, followed by geometry optimization and energy calculation for each identified conformer. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined for the most stable structure.

Illustrative Data Table: Disclaimer: The following data is illustrative and represents typical outputs from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for a molecule of this type. It is not based on published results for this compound.

Table 1: Calculated Geometric Parameters and Relative Energies of Plausible Conformers

| Conformer | Key Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Intramolecular H-bond (N-H···O) Distance (Å) |

|---|---|---|---|

| A (Envelope) | -155.8° | 0.00 | 2.15 |

| B (Twist) | -170.2° | 1.25 | 2.89 |

This analysis would suggest that Conformer A, stabilized by an intramolecular hydrogen bond, is the most likely structure in the gas phase.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions and for understanding why certain products are formed over others. For this compound, studies would likely focus on its role as a chiral ligand in asymmetric catalysis or as a reactant in nucleophilic substitution or addition reactions.

Researchers would use DFT to map the potential energy surface of a reaction. This involves locating the transition state (the highest energy point along the reaction coordinate) that connects the reactants to the products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Detailed Research Findings: For instance, if this amine were used to catalyze an aldol (B89426) reaction, calculations would model the formation of the catalyst-substrate complex, the key bond-forming transition state, and the product release. By calculating the activation energies for the pathways leading to different stereoisomeric products, one could predict the enantioselectivity of the reaction. These studies often find that non-covalent interactions, such as hydrogen bonds or steric repulsion in the transition state, are responsible for the observed stereochemical outcome. chemrxiv.org

Illustrative Data Table: Disclaimer: The following table presents hypothetical activation energy data for a representative reaction (e.g., nucleophilic addition to a carbonyl) involving the title compound. The values are for illustrative purposes only.

Table 2: Calculated Activation Energies for a Model Reaction

| Reaction Pathway | Transition State Structure | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Path A (leads to R-product) | TS-A | 22.5 | No |

These hypothetical results would imply that the reaction favors the formation of the S-product due to a lower energy barrier.

In Silico Design and Prediction of Novel Transformations

In silico (computer-based) methods allow chemists to design and screen new reactions or catalysts before attempting them in the laboratory, saving time and resources. For this compound, this could involve modifying its structure to enhance its performance as a chiral ligand or auxiliary.

Using molecular modeling software, chemists can introduce new functional groups to the cyclopentane ring or modify the existing ones. For each new derivative, quantum chemical calculations could predict its structural properties and its efficacy in a target reaction. This iterative process of design, calculation, and refinement can lead to the discovery of novel and more effective molecular tools for synthesis.

Detailed Research Findings: A hypothetical in silico project might explore how changing the methoxy group to a bulkier isopropoxy or a more electron-withdrawing trifluoromethoxy group would affect the stereoselectivity of a catalyzed reaction. The computational models would predict changes in the transition state energies, guiding the selection of the most promising derivative for synthesis.

Advanced Molecular Modeling for Stereochemical Prediction

Predicting the stereochemical outcome of a reaction is a primary application of advanced molecular modeling. westlake.edu.cn For reactions involving this compound as a chiral influence, modeling can provide a three-dimensional view of how it directs the formation of a specific stereoisomer.

This is often achieved by building and comparing the energies of all possible diastereomeric transition states. The transition state with the lowest calculated energy corresponds to the pathway that will be favored kinetically, leading to the major product. This approach has become highly reliable for many reaction types.

Detailed Research Findings: In the context of using this amine as a chiral auxiliary, a typical study would model the substrate attached to the amine. The model would show how the cyclopentyl ring and its methoxy group sterically block one face of the reacting center (e.g., a double bond), forcing an incoming reagent to attack from the opposite, less hindered face. Computational modeling of diastereomeric transition states using DFT has been shown to identify key stabilizing or destabilizing interactions, such as C-H···O bonds, that govern stereoselectivity. chemrxiv.org

Illustrative Data Table: Disclaimer: This table shows a hypothetical comparison of transition state energies for an asymmetric alkylation reaction. The data is illustrative.

Table 3: Stereochemical Prediction via Transition State Energy Comparison

| Diastereomeric Transition State | Attacking Face | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| TS-1 (Re face attack) | Top | 15.2 | 95 : 5 |

The energy difference of 1.9 kcal/mol between the two transition states would lead to a strong prediction of a 95:5 diastereomeric ratio, favoring the product from the Re face attack.

Applications of Rel 1r,2s 2 Methoxycyclopentan 1 Amine in Asymmetric Synthesis

Development of New Synthetic Methodologies Utilizing Chiral Cyclopentanamine ScaffoldsWhile new methodologies are continuously developed using various chiral scaffolds, there are no specific methods reported in the search results that are based on the rel-(1R,2S)-2-methoxycyclopentan-1-amine framework.

Due to the lack of specific research data for this compound, the creation of informative data tables and a detailed article as per the instructions is not possible.

Synthesis and Evaluation of Novel Derivatives and Analogues of 2 Methoxycyclopentan 1 Amine

Structural Modifications and Their Impact on Synthetic Utility

Modification of the primary amine is a common strategy to introduce diversity. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. N-acylation, reacting the amine with acyl chlorides or anhydrides, introduces amide functionalities. These modifications can significantly alter the steric and electronic environment around the nitrogen atom, which can be useful in directing the stereochemical outcome of reactions where the amine or its derivative acts as a chiral auxiliary or ligand.

The methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This hydroxyl group can be re-alkylated with different alkyl groups to modulate lipophilicity and steric bulk.

Introducing substituents on the cyclopentane (B165970) ring offers another avenue for creating diverse analogues. Stereoselective synthetic routes can be employed to introduce functional groups at the 3, 4, and 5-positions of the cyclopentane ring. For instance, ring-opening of a bicyclic aziridine (B145994) precursor with various nucleophiles can lead to 3-substituted derivatives in a stereocontrolled manner nih.govwisc.edu.

The impact of these structural modifications on synthetic utility is summarized in the table below.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Impact on Synthetic Utility |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Alters basicity and steric hindrance; useful for ligand synthesis. |

| N-Acylation | Acyl chloride, Base | Amide | Introduces a rigid planar group; can direct stereochemistry. |

| O-Demethylation | BBr₃, HBr | Alcohol | Provides a site for further functionalization (e.g., esterification, etherification). |

| O-Alkylation | Alkyl halide, NaH | Ether | Modifies lipophilicity and steric properties. |

| C3-Substitution | Nucleophilic opening of aziridine | Various (e.g., alkyl, aryl, heteroatom groups) | Introduces new functional handles and stereocenters. nih.govwisc.edu |

This table presents plausible synthetic modifications based on general organic chemistry principles, as direct literature on rel-(1R,2S)-2-methoxycyclopentan-1-amine is limited.

Exploring Alternative Substitutions on the Cyclopentane Ring and Amine/Ether Groups

To create a broader range of analogues, various alternative substitutions can be explored.

The introduction of diverse substituents on the cyclopentane ring can significantly impact the molecule's properties. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the amine. Bulky substituents can be used to create specific steric environments, which is important in applications like asymmetric catalysis. The synthesis of such derivatives can be achieved through multi-step sequences involving the stereoselective functionalization of cyclopentene (B43876) precursors.

Beyond simple alkylation and acylation, the primary amine can be converted into other nitrogen-containing functional groups. For instance, it can be transformed into an isocyanate, which can then be reacted with alcohols or amines to form carbamates and ureas, respectively. The amine can also be used as a handle to attach the molecule to a solid support for use in solid-phase synthesis.

The methoxy group can be replaced with a variety of other alkoxy groups to fine-tune the molecule's steric and electronic properties. Larger alkoxy groups will increase the steric bulk around that side of the ring. The use of benzyloxy groups can provide a means for later deprotection via hydrogenolysis to reveal the alcohol.

The following table outlines some potential alternative substitutions and their rationale.

| Position of Substitution | Alternative Substituent | Rationale for Substitution |

| Cyclopentane Ring (C3, C4, C5) | Phenyl | Introduces aromatic ring for π-stacking interactions. |

| Cyclopentane Ring (C3, C4, C5) | Fluoro | Modulates electronic properties and can improve metabolic stability. |

| Amine Group | N-Benzyl | Can be removed by hydrogenolysis; useful as a protecting group. |

| Amine Group | N-Sulfonyl | Forms a stable sulfonamide; alters the chemical properties of the nitrogen. |

| Ether Group | O-Benzyl | Removable protecting group; allows for late-stage functionalization of the resulting alcohol. |

| Ether Group | O-tert-Butyl | Acid-labile protecting group; provides steric bulk. |

This table provides hypothetical examples of substitutions based on common practices in medicinal and materials chemistry.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Purity Assessment

High-Resolution NMR Spectroscopy for Diastereomeric Ratio Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio of a compound mixture. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties and, consequently, exhibit different NMR spectra. For 2-methoxycyclopentan-1-amine (B2772210), the cis (rel-(1R,2S)) and trans (rel-(1R,2R)) diastereomers will have unique chemical shifts and coupling constants for their respective protons.

The determination of the diastereomeric ratio is achieved by integrating the signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.net Protons adjacent to the stereocenters (C1 and C2) are particularly sensitive to the relative stereochemistry. For instance, the proton attached to the carbon bearing the amine group (H1) and the proton on the carbon with the methoxy (B1213986) group (H2) will have different chemical shifts and coupling constants (³JHH) in the cis versus the trans isomer due to their different spatial relationships.

Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to enhance spectral resolution. rsc.orgnih.govresearchgate.net This method collapses complex multiplets into singlets, which is especially useful in crowded spectral regions or when chemical shift differences are minimal. rsc.orgnih.govresearchgate.net This simplification allows for more accurate integration and, therefore, a more reliable determination of the diastereomeric ratio. researchgate.netrsc.org

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Purity Assessment

| Proton | cis-Isomer (rel-(1R,2S)) Chemical Shift (ppm) | trans-Isomer (rel-(1R,2R)) Chemical Shift (ppm) | Method of Analysis |

|---|---|---|---|

| H1 (CH-N) | ~3.15 | ~2.90 | Integration of distinct signals |

| H2 (CH-O) | ~3.80 | ~3.65 | Integration of distinct signals |

Note: The chemical shifts are illustrative and may vary based on solvent and experimental conditions.

Chiral Chromatography (GC and HPLC) for Enantiomeric Excess Determination

While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. For this, chiral chromatography is the method of choice. Enantiomeric excess (ee) is a measure of the purity of a chiral substance and is crucial for applications where one enantiomer has desired activity while the other may be inactive or detrimental. The determination of enantiomeric excess for rel-(1R,2S)-2-methoxycyclopentan-1-amine, which is a racemic mixture of (1R,2S)-2-methoxycyclopentan-1-amine and (1S,2R)-2-methoxycyclopentan-1-amine, relies on separating these enantiomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are standard methods. heraldopenaccess.us The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

For a polar compound like 2-methoxycyclopentan-1-amine, derivatization may be necessary for GC analysis, for instance, by reacting the amine with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. In chiral HPLC, direct separation is often possible on CSPs like those based on polysaccharides (e.g., cellulose or amylose derivatives). uma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (1R,2S)-2-methoxycyclopentan-1-amine | 12.5 | 98 | 96% |

Note: Data is hypothetical, assuming the (1R,2S) enantiomer is in excess.

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. chemistrytalk.orglibretexts.org This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid. To determine the absolute configuration of a specific enantiomer, such as (1R,2S)-2-methoxycyclopentan-1-amine, it is necessary to obtain a suitable single crystal of the enantiomerically pure compound.

Often, this is achieved by forming a salt with a chiral counter-ion of a known absolute configuration (e.g., tartaric acid). The resulting diastereomeric salt can be crystallized, and the analysis of the diffraction pattern allows for the unequivocal assignment of the R or S configuration at each stereocenter. nih.gov The Flack parameter is a critical value in the crystallographic data refinement that confirms the correctness of the assigned absolute structure.

While powerful, this method is contingent on the ability to produce high-quality single crystals, which can be a significant challenge.

Advanced Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For cyclic amines like 2-methoxycyclopentan-1-amine, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum is typically observable and, following the nitrogen rule, will have an odd mass-to-charge ratio (m/z) for a molecule with one nitrogen atom. jove.comjove.comwhitman.edu The molecular weight of C₆H₁₃NO is 115.18 g/mol .

The primary fragmentation pathway for aliphatic and cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For 2-methoxycyclopentan-1-amine, several fragmentation pathways are possible:

Loss of a hydrogen atom from the α-carbon (C1), resulting in an [M-1]⁺ peak. miamioh.edu

α-cleavage involving the C1-C5 bond or C1-C2 bond within the ring, leading to ring-opening and subsequent fragmentation.

Loss of the methoxy group (•OCH₃) or a methoxy radical, leading to a fragment at [M-31]⁺.

Cleavage of the C2-OCH₃ bond.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific fragment ion and inducing further fragmentation to establish connectivity within the molecule. nih.gov While standard MS does not distinguish between stereoisomers, chiral analysis by mass spectrometry can be achieved by forming diastereomeric complexes with a chiral selector, which may then exhibit different fragmentation patterns or abundances in the mass spectrum. polyu.edu.hknih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for 2-methoxycyclopentan-1-amine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of H• from C1 (α-cleavage) |

| 100 | [C₅H₁₀NO]⁺ | Loss of •CH₃ from methoxy group |

| 84 | [C₆H₁₂N]⁺ | Loss of •OCH₃ |

Future Research Directions and Emerging Trends in Chiral Cyclopentanamine Chemistry

Sustainable and Green Synthesis Strategies for rel-(1R,2S)-2-methoxycyclopentan-1-amine

Future efforts in synthesizing this compound are increasingly directed towards sustainable and green chemistry principles. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. A key area of development is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. nih.gov

Enzymes such as transaminases (ATAs) are particularly promising for producing chiral amines with excellent enantioselectivity. rsc.org The application of engineered transaminases could provide a direct and environmentally benign route to the target compound, circumventing the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. nih.govrsc.org Research is focused on engineering enzymes with improved stability and substrate scope to accommodate precursors of this compound. nih.govacs.org

Another green approach involves the use of catalytic asymmetric hydrogenation, a powerful tool for establishing stereocenters with high atom economy. nih.govacs.org Developing catalysts that can operate in greener solvents, such as water or bio-based solvents, is a significant research objective.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Well-established routes, broad substrate scope. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govrsc.org | Limited substrate scope for wild-type enzymes, potential for enzyme inhibition. |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity, high atom economy. nih.govnih.gov | Often relies on precious metal catalysts, requires high-pressure hydrogen gas. |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated systems represents a paradigm shift in the synthesis of chiral amines, including this compound. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. nih.govnih.gov

For the synthesis of chiral cyclopentanamines, flow reactors can be packed with immobilized catalysts or enzymes, allowing for efficient catalyst recycling and continuous production. rsc.orgnih.gov This approach is particularly beneficial for biocatalytic processes, as it can enhance enzyme stability and simplify product purification. nih.gov

Automated flow synthesis platforms, which combine robotics with real-time reaction monitoring and optimization algorithms, are an emerging trend. researchgate.netdtu.dk Such systems can rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify the optimal parameters for synthesizing this compound with high yield and stereoselectivity. This technology significantly shortens development timelines and reduces material consumption. researchgate.net

Chemoinformatics and Machine Learning in Reaction Prediction and Optimization for Cyclopentanamines

Chemoinformatics and artificial intelligence (AI) are becoming indispensable tools for accelerating the discovery and development of synthetic routes. nih.gov Machine learning (ML) models, trained on large datasets of chemical reactions, can predict the outcomes of reactions, including potential byproducts and yields. nih.govrjptonline.org

For cyclopentanamines, these predictive models can help chemists design more efficient synthetic pathways to targets like this compound. nih.gov For instance, retrosynthesis software powered by AI can suggest novel and non-intuitive disconnection strategies, uncovering new ways to construct the chiral cyclopentane (B165970) core. nih.gov

Furthermore, machine learning algorithms can be coupled with automated flow chemistry systems to create self-optimizing reactors. researchgate.net The AI can analyze real-time data from online analytical instruments and adjust reaction parameters to maximize product yield and purity, a process known as autonomous reaction optimization. dtu.dk This approach reduces the need for extensive manual experimentation and can lead to the rapid development of robust and efficient synthetic processes. chemrxiv.orgyoutube.com

Exploration of New Catalytic Systems for Enhanced Stereocontrol

Achieving precise control over stereochemistry is paramount in the synthesis of chiral molecules. The development of novel catalytic systems for the enantioselective synthesis of chiral amines remains a vibrant area of research. nih.govnih.gov For the synthesis of this compound, catalysts that can control the formation of the two adjacent stereocenters with high diastereo- and enantioselectivity are highly sought after.

Research is focused on several classes of catalysts:

Transition Metal Catalysts: New chiral ligands for metals like rhodium, iridium, and nickel are being designed to improve the selectivity of reactions such as asymmetric hydrogenation and amination. acs.orgsemanticscholar.org These advancements allow for the synthesis of highly functionalized cyclopentanes. nih.govnih.gov

Organocatalysis: Metal-free organocatalysts offer a sustainable alternative to transition metal systems. Chiral Brønsted acids and aminocatalysts have shown great promise in promoting asymmetric reactions for the construction of five-membered carbocycles. nih.gov

Biocatalysis: Beyond transaminases, other enzymes like imine reductases and amine dehydrogenases are being engineered to expand the toolbox for chiral amine synthesis. nih.govacs.org

The combination of different catalytic strategies, such as chemoenzymatic approaches, is also a promising direction for accessing complex chiral architectures. nih.gov

Design of Novel Scaffolds Incorporating the 2-Methoxycyclopentan-1-amine (B2772210) Moiety

The this compound structure represents a valuable chiral building block. A significant trend in medicinal chemistry is the incorporation of such unique three-dimensional motifs into larger molecules to create novel therapeutic agents. nih.gov Chiral cyclic amines are considered "privileged scaffolds" as they can interact with biological targets with high affinity and specificity.

Future research will focus on using the 2-methoxycyclopentan-1-amine moiety as a core scaffold to build libraries of diverse compounds for drug discovery. figshare.com By attaching different functional groups to the amine and exploring variations of the cyclopentane ring, chemists can generate new molecular entities with potential applications in various disease areas. researchgate.net The specific stereochemistry and conformation of the cyclopentane ring can impart favorable pharmacological properties, such as improved binding to target proteins or enhanced metabolic stability. mdpi.com Exploring this untapped chemical space is a key objective for the development of next-generation pharmaceuticals. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare rel-(1R,2S)-2-methoxycyclopentan-1-amine, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves stereoselective functionalization of a cyclopentane backbone. For example, cyclopentanone derivatives can undergo reductive amination with methylamine under controlled pH and temperature to introduce the amine group. Methoxylation at the 2-position is achieved via nucleophilic substitution (e.g., using methanol under acidic or basic conditions). Key reaction parameters include chiral catalysts (e.g., enantiopure ligands) or kinetic resolution to favor the (1R,2S) configuration .

- Critical Data : Reaction yields and enantiomeric excess (ee) should be monitored using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm the methoxy group (δ ~3.3 ppm for -OCH3) and cyclopentane ring structure. NOESY can validate the relative (1R,2S) configuration by observing spatial proximity of protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C7H15NO) and fragmentation patterns.

- IR : Stretching frequencies for N-H (~3300 cm⁻¹) and C-O (~1100 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry environment under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized, and what analytical methods validate purity?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers. Adjust flow rate and temperature for optimal resolution .

- Crystallization : Diastereomeric salt formation with enantiopure tartaric acid can enhance ee >98% .

- Validation : Circular dichroism (CD) spectroscopy quantifies optical activity, while X-ray crystallography confirms absolute configuration .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess electron density at the amine group.

- MD Simulations : Study solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics using GROMACS .

- Contradiction Note : Discrepancies between predicted and experimental reaction rates may arise from solvent coordination effects not fully modeled .

Q. How does the methoxy group influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C). Monitor decomposition via LC-MS.

- Mechanistic Insight : The methoxy group stabilizes the cyclopentane ring via electron donation, reducing ring-opening under acidic conditions. However, basic conditions may promote β-elimination due to the amine’s lone pair .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the boiling point and solubility of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.